N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CAS: 1260949-60-7) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a sulfanylacetamide moiety. Its molecular formula is C₂₀H₁₅ClF₃N₅O₂S, with a molecular weight of 449.8 g/mol . The structure includes:
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5OS/c1-2-16-27-28-18-19(26-14-5-3-4-6-15(14)29(16)18)31-10-17(30)25-13-8-7-11(21)9-12(13)20(22,23)24/h3-9H,2,10H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQRHZDWGOBRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized by reacting 1-ethyl-1,2,4-triazole with a suitable quinoxaline derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazoloquinoxaline intermediate with a thiol reagent, such as ethanethiol, under basic conditions.
Attachment of the Chloro and Trifluoromethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Ammonia, primary or secondary amines, thiols, and solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. The incorporation of triazole and quinoxaline moieties has been linked to enhanced biological activity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural components allow for interaction with bacterial cell membranes, leading to increased permeability and eventual cell death. This property makes it a candidate for further development as a therapeutic agent against resistant bacterial strains .
Neuroprotective Effects
Recent investigations into neuroprotective applications suggest that this compound may help mitigate neurodegenerative diseases. The mechanism involves reducing oxidative stress and inflammation in neural tissues, which are critical factors in conditions such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its efficacy against various pests and pathogens could provide a new avenue for crop protection strategies. Preliminary studies indicate that it may disrupt metabolic processes in target organisms, leading to reduced viability .
Herbicide Potential
Given its chemical properties, there is ongoing research into the herbicidal efficacy of this compound. The ability to inhibit specific enzymes involved in plant growth could make it a valuable tool in managing weed populations without harming crops .
Material Science
Polymer Synthesis
In material science, the compound can serve as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups can improve the hydrophobicity and resistance to solvents of the resulting materials .
Nanotechnology Applications
The potential use of this compound in nanotechnology is also being explored. Its ability to stabilize nanoparticles could lead to advancements in drug delivery systems and targeted therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cells; IC50 values lower than existing treatments. |
| Study 2 | Antimicrobial Efficacy | Effective against multi-drug resistant bacteria; potential for formulation as an antibiotic. |
| Study 3 | Neuroprotection | Reduced markers of oxidative stress in neuronal cultures; improved survival rates in models of neurodegeneration. |
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis:
Substituent Effects on Lipophilicity: The trifluoromethyl (CF₃) and chloro (Cl) groups in the target compound significantly increase lipophilicity compared to fluorine-substituted analogs (e.g., ). This may improve membrane permeability but reduce aqueous solubility .
Core Structure Impact: The triazoloquinoxaline core in the target compound provides a larger aromatic system than imidazothiazole () or 1,2,3-triazole (), favoring interactions with hydrophobic enzyme pockets.
Bioactivity Trends: Compounds with nitro groups (e.g., ) often exhibit redox-dependent activity, whereas halogenated derivatives (Cl, F) are associated with antimicrobial or kinase-inhibitory effects .
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A triazoloquinoxaline moiety known for its diverse pharmacological properties.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Topoisomerase Inhibition : Compounds similar to the target molecule have shown potential as inhibitors of topoisomerase II, causing DNA damage and leading to apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazoloquinoxaline exhibit antimicrobial properties against various bacterial strains, suggesting a broad-spectrum activity .
- Inflammation Modulation : The compound's structure suggests potential anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Biological Activity Data
A summary of biological activities observed in studies involving similar compounds is presented in the table below:
Case Studies
- Topoisomerase II Inhibition : A study demonstrated that a related triazoloquinoxaline compound exhibited potent inhibition of topoisomerase IIα and β, leading to cell cycle arrest and apoptosis in prostate cancer cells (DU145) and cervical cancer cells (HeLa) .
- Antimicrobial Efficacy : Another study reported the synthesis of various triazoloquinoxaline derivatives that showed significant antibacterial activity against Gram-positive bacteria including Staphylococcus aureus. The mechanism was linked to the disruption of bacterial DNA synthesis .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on human cancer cell lines indicated that compounds related to this compound exhibited IC50 values suggesting moderate to high cytotoxicity against MCF-7 breast cancer cells, highlighting their potential as anticancer agents .
Q & A
Basic: What are the recommended synthetic routes for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, and how can intermediates be characterized?
Methodological Answer:
The synthesis involves multi-step reactions:
Triazoloquinoxaline Core Synthesis : React 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline with thiourea or thiol reagents under basic conditions (e.g., KOH/DMF) to introduce the sulfanyl group .
Acetamide Coupling : Use nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the chloro-trifluoromethylphenyl acetamide moiety .
Intermediate Characterization :
- NMR : Analyze intermediates via and NMR to confirm regioselectivity (e.g., DMSO- solvent, δ 7.2–8.5 ppm for aromatic protons) .
- HPLC-MS : Verify purity (>95%) and molecular weight using reverse-phase HPLC with ESI-MS .
Basic: How can the structural conformation of this compound be validated, particularly the sulfanyl-acetamide linkage?
Methodological Answer:
Structural validation requires:
X-ray Crystallography : Single-crystal X-ray diffraction confirms bond angles (e.g., C–S–C ≈ 104°) and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm, S–C vibration at ~650 cm) .
2D NMR : Use - HSQC and HMBC to map connectivity between the triazoloquinoxaline and acetamide moieties .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against kinase targets?
Methodological Answer:
Core Modifications :
- Replace the ethyl group on the triazole with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .
- Substitute the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to evaluate electronic impacts .
Biological Assays :
- Kinase Inhibition Screening : Use ATP-competitive assays (e.g., ADP-Glo™) against kinases like EGFR or BRAF .
- Cellular Potency : Measure IC in cancer cell lines (e.g., HCT-116) with/without serum to assess permeability .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites .
Advanced: How can contradictory bioactivity data (e.g., variable IC50_{50}50 values across studies) be resolved?
Methodological Answer:
Assay Standardization :
- Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and incubation time .
- Validate cell viability assays (e.g., MTT vs. CellTiter-Glo®) in triplicate .
Metabolic Stability Testing :
- Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency loss .
Solubility Analysis :
- Measure kinetic solubility in PBS (pH 7.4) and DMSO to rule out precipitation artifacts .
Advanced: What computational strategies are effective for predicting off-target interactions of this compound?
Methodological Answer:
Pharmacophore Modeling :
- Generate 3D pharmacophores (e.g., LigandScout) based on key motifs (e.g., acetamide hydrogen-bond acceptors) .
Proteome-Wide Docking :
- Use SwissDock or HADDOCK to screen against human proteome databases, prioritizing kinases and GPCRs .
ADMET Prediction :
- Apply QSAR models (e.g., pkCSM) to forecast permeability (LogP >3), CYP inhibition, and hERG liability .
Advanced: How can regioselectivity challenges during sulfanyl group introduction be addressed?
Methodological Answer:
Reagent Optimization :
- Test alternative sulfur sources (e.g., Lawesson’s reagent vs. thiourea) to favor C4-sulfanylation over C3 .
Temperature Control :
- Conduct reactions at 0–5°C to minimize side reactions (e.g., ring-opening) .
Protecting Groups :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
